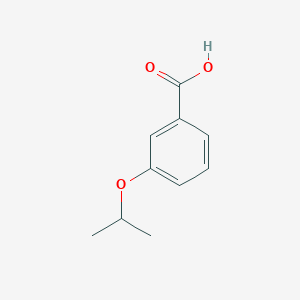

3-Isopropoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVBLLQBUNVSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343016 | |

| Record name | 3-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60772-67-0 | |

| Record name | 3-isopropoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60772-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropoxybenzoic Acid (CAS No. 60772-67-0) for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 3-Isopropoxybenzoic acid, a versatile benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential therapeutic applications, and analytical methodologies.

Introduction: The Emerging Significance of Alkoxy-Substituted Benzoic Acids

Alkoxy-substituted benzoic acids represent a privileged scaffold in drug discovery, with their derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of an alkoxy group, such as the isopropoxy moiety in this compound, can significantly modulate the parent molecule's lipophilicity, metabolic stability, and target-binding interactions. This strategic modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2] this compound, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 60772-67-0 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| IUPAC Name | 3-(propan-2-yloxy)benzoic acid | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-117 °C | |

| Boiling Point | 297.4±20.0 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water. | |

| pKa | 4.25 (Predicted) |

Synthesis of this compound: A Step-by-Step Protocol via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[4][5] This robust reaction is widely applicable and can be readily performed in a standard laboratory setting.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sɴ2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.[4] In the context of synthesizing this compound, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This phenoxide then displaces the bromide ion from 2-bromopropane in an Sɴ2 reaction to form the desired ether linkage.

Detailed Experimental Protocol

Materials:

-

3-Hydroxybenzoic acid

-

2-Bromopropane (Isopropyl bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.

-

Alkylation: To the stirred suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of various biologically active molecules.

Prodrug Strategies

Benzoic acid derivatives are frequently employed in prodrug design to enhance the oral bioavailability of parent drugs.[6] The carboxylic acid moiety can be esterified to create a more lipophilic prodrug that can more readily cross cell membranes. Once inside the body, endogenous esterases can hydrolyze the ester bond, releasing the active parent drug. The isopropoxy group can further influence the pharmacokinetic properties of such prodrugs.

Anti-inflammatory Agents

Several benzoic acid derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The substitution pattern on the benzoic acid ring plays a crucial role in determining the potency and selectivity of these compounds. The electronic and steric properties of the 3-isopropoxy group can influence the binding affinity of its derivatives to the active site of inflammatory enzymes. Research into alkoxy-substituted benzoic acids has shown their potential to modulate inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[10][11] For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly impact their pharmacological effects. The 3-isopropoxy group, being moderately lipophilic and having a specific steric bulk, can influence how a molecule fits into a biological target's binding pocket. SAR studies on related compounds can guide the rational design of novel this compound derivatives with enhanced potency and selectivity.[2]

Caption: Structure-Activity Relationship (SAR) Concept for this compound Derivatives.

Analytical Methodologies: Quantification of this compound

Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices, including in-process control samples and biological fluids for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[12][13]

Principles of Reversed-Phase HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be adjusted to optimize the separation.

Protocol for HPLC-UV Analysis of this compound in Plasma

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

Human plasma (for method development and validation)

Chromatographic Conditions (Example):

-

Mobile Phase: Acetonitrile:Water (with 0.1% phosphoric acid), 60:40 (v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. francis-press.com [francis-press.com]

- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 11. collaborativedrug.com [collaborativedrug.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. japsonline.com [japsonline.com]

3-Isopropoxybenzoic Acid: From Theoretical Calculation to Experimental Verification of Molecular Weight

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The precise determination of molecular weight is a cornerstone of chemical synthesis, analytical chemistry, and pharmaceutical development. It serves as a fundamental parameter for substance identification, stoichiometric calculations, and the establishment of purity and identity in regulatory filings. This technical guide provides a comprehensive overview of the molecular weight of 3-isopropoxybenzoic acid (CAS No: 60772-67-0). We will bridge the gap between theoretical principles and practical application, detailing the ab initio calculation from its molecular formula and outlining robust, field-proven experimental protocols for its verification. This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating framework for confirming the molecular identity of this and similar chemical entities.

Core Identity and Physicochemical Properties

This compound is an organic building block characterized by a benzoic acid core functionalized with an isopropoxy group at the meta (3) position.[1] Understanding its fundamental properties is the prerequisite for any analytical procedure. The molecular weight, derived from its atomic composition, is the most critical of these properties.

It is essential to distinguish between two related but distinct terms:

-

Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This value is crucial for bulk measurements, such as preparing solutions of a specific molarity.

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O). It is expressed in Daltons (Da). This value is paramount in high-resolution mass spectrometry, where individual isotopic peaks are resolved.

The core properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-propan-2-yloxybenzoic acid | [2] |

| Synonyms | 3-(1-Methylethoxy)benzoic acid, 3-[(Prop-2-yl)oxy]benzoic acid | [1][2] |

| CAS Number | 60772-67-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3][4] |

| Molecular Weight | 180.20 g/mol | [1][2][4] |

| Monoisotopic Mass | 180.078644241 Da | [2] |

| Melting Point | 96-97 °C | [3] |

| pKa | 4.15 (at 20°C) | [3] |

| Predicted Boiling Point | 310.4 ± 15.0 °C | [3] |

| Form | White to Off-White Solid | [3] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula (C₁₀H₁₂O₃) using the standard atomic weights established by the International Union of Pure and Applied Chemistry (IUPAC). This calculation provides the foundational value against which all experimental results are compared.

Causality of the Calculation: The molecular weight is the sum of the masses of all atoms in the molecule. By using the weighted-average isotopic masses for each element, we arrive at the value that governs the macroscopic behavior of the substance.

-

Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

-

Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

-

Total Molecular Weight: 120.11 + 12.096 + 47.997 = 180.198 g/mol

This value is conventionally rounded to 180.20 g/mol .[2][4]

Caption: Logical flow for theoretical molecular weight calculation.

Experimental Verification Protocols

While theoretical calculation provides an expected value, experimental verification is mandatory for confirming a substance's identity and purity. We describe two robust, orthogonal methods: Mass Spectrometry (the gold standard) and Acid-Base Titration (a classical quantitative technique).

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is the most powerful technique for molecular weight determination due to its exceptional accuracy and sensitivity. It measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution instruments can measure mass to within parts-per-million (ppm) accuracy, allowing for unambiguous confirmation of the elemental composition by comparing the measured monoisotopic mass to the theoretical value. We will use Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like carboxylic acids.

Self-Validating Protocol for ESI-HRMS:

-

System Calibration:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-500) using a certified calibration standard (e.g., sodium formate or a commercial mix).

-

Trustworthiness Check: The mass accuracy for the calibrant ions must be < 2 ppm. If not, the system requires recalibration before proceeding.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent system appropriate for ESI (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode). The acidic modifier promotes protonation ([M+H]⁺), while the basic modifier promotes deprotonation ([M-H]⁻).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes. This provides two independent measurements for confirmation.

-

Expected Observations:

-

Positive Mode: Look for the protonated molecule [M+H]⁺.

-

Negative Mode: Look for the deprotonated molecule [M-H]⁻.

-

-

-

Data Analysis and Verification:

-

Determine the experimental m/z of the most intense ion in each spectrum.

-

Compare the experimental monoisotopic mass to the theoretical value.

-

Validation Calculation: Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶.

-

Acceptance Criterion: The absolute mass error must be < 5 ppm to confirm the elemental composition and, by extension, the molecular weight.

-

| Adduct | Ion Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z |

| [M+H]⁺ | [C₁₀H₁₃O₃]⁺ | 181.08592 | 181.0859 |

| [M+Na]⁺ | [C₁₀H₁₂O₃Na]⁺ | 203.06786 | 203.0679 |

| [M-H]⁻ | [C₁₀H₁₁O₃]⁻ | 179.07136 | 179.0714 |

Data derived from PubChemLite computational predictions.[5]

Potentiometric Titration

Expertise & Rationale: Titration offers a classical, cost-effective, and orthogonal method for determining the equivalent weight of the acidic proton in this compound. Since the molecule has one carboxylic acid group, its equivalent weight is equal to its molecular weight. This method validates the molar quantity of the acidic functional group in a bulk sample.

Self-Validating Protocol for Titration:

-

Standardization of Titrant:

-

Prepare a ~0.1 M sodium hydroxide (NaOH) solution.

-

Accurately weigh a primary standard, potassium hydrogen phthalate (KHP), and dissolve it in deionized water.

-

Titrate the KHP solution with the NaOH solution to a phenolphthalein endpoint or the equivalence point determined by a pH probe.

-

Trustworthiness Check: Repeat the standardization at least three times. The relative standard deviation (RSD) of the calculated NaOH molarity should be < 0.5%.

-

-

Sample Analysis:

-

Accurately weigh approximately 150-200 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of a 1:1 ethanol/water mixture).

-

Titrate the sample solution with the standardized 0.1 M NaOH titrant.

-

Record the volume of NaOH required to reach the equivalence point, identified as the point of maximum inflection on the potentiometric curve (pH vs. Volume).

-

-

Calculation and Verification:

-

Calculate the molecular weight (MW) using the formula: MW ( g/mol ) = (mass of sample, g × 1000) / (Volume of NaOH, L × Molarity of NaOH, mol/L)

-

Validation: Perform the titration on three independent samples. The experimentally determined MW should be within ±2% of the theoretical value (180.20 g/mol ), and the RSD of the three measurements should be < 1%.

-

Integrated Workflow for Molecular Weight Confirmation

Caption: Integrated workflow for the validation of molecular weight.

Conclusion

The molecular weight of this compound is theoretically calculated to be 180.20 g/mol based on its molecular formula, C₁₀H₁₂O₃.[2][4] For researchers and drug developers, this value must be rigorously confirmed through empirical methods. High-resolution mass spectrometry serves as the definitive tool for confirming the monoisotopic mass (180.07864 Da) and thus the elemental composition.[2] Orthogonal techniques like titration further validate the identity and purity of the bulk material by confirming its equivalent weight. By employing a self-validating and multi-faceted approach as outlined in this guide, scientists can establish the molecular weight of this compound with the highest degree of scientific integrity and confidence.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586709, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586799, 3-Propoxybenzoic acid. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). PubChemLite - this compound (C10H12O3). Retrieved from [Link]

Sources

- 1. 60772-67-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 60772-67-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - this compound (C10H12O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical Properties of 3-Isopropoxybenzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-isopropoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific rationale behind them.

Introduction and Chemical Identity

This compound (CAS No. 60772-67-0) is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core with an isopropoxy substituent at the meta-position, imparts a specific set of physicochemical characteristics that are crucial for its application in organic synthesis and medicinal chemistry. Understanding these properties is fundamental to predicting its behavior in various chemical environments, from reaction kinetics to formulation and bioavailability.

| Identifier | Value | Source |

| IUPAC Name | 3-propan-2-yloxybenzoic acid | [1] |

| CAS Number | 60772-67-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C(=O)O | [1] |

| InChI Key | QPVBLLQBUNVSJT-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reactivity, and potential applications. The data presented below has been compiled from verified sources. It is critical to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be treated as an estimation.

| Property | Value | Notes |

| Melting Point | 96-97 °C | Experimental value. |

| Boiling Point | 310.4 ± 15.0 °C | Predicted value. Experimental verification is recommended for high-precision applications. |

| pKa | 4.15 at 20°C | The acidity constant is a key parameter for predicting ionization state in physiological and reaction media. |

| LogP (XLogP3) | 2.8 | A computed value indicating moderate lipophilicity, suggesting good potential for membrane permeability.[1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Limited experimental data is available. Further solubility profiling is recommended. |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for structural confirmation.

-

Molecular Ion (M+) : The parent molecular ion peak is expected at an m/z of 180, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways :

-

Loss of the hydroxyl radical (•OH) from the carboxylic acid group would result in a fragment ion at m/z 163.

-

Cleavage of the isopropyl group could lead to a fragment at m/z 138.[1]

-

Decarboxylation (loss of CO₂) may produce a fragment at m/z 136.

-

A prominent peak at m/z 121 is also observed, likely due to the loss of the entire isopropoxy group.[1]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid) : A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band should appear around 1710-1680 cm⁻¹ for the carbonyl group.

-

C-O Stretch (Ether and Carboxylic Acid) : Look for C-O stretching vibrations in the 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹ regions.

-

Aromatic C-H and C=C Stretches : Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, confirm the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule.

-

Carboxylic Acid Proton (-COOH) : A singlet, typically downfield (>10 ppm), which is often broad and can be exchanged with D₂O.

-

Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

Isopropyl Methine Proton (-OCH(CH₃)₂) : A septet around δ 4.5-4.8 ppm.

-

Isopropyl Methyl Protons (-OCH(CH₃)₂) : A doublet at approximately δ 1.3 ppm, integrating to six protons.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental procedures are paramount. The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality : The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad and depressed range indicates the presence of impurities. The capillary method with a calibrated apparatus is a reliable and widely accepted technique.

Methodology :

-

Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.

-

Measurement :

-

A rapid heating run is performed to determine the approximate melting range.

-

A second, slower run (1-2 °C/min) is conducted, starting from about 20 °C below the approximate melting point.

-

-

Data Recording : The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Solubility Profiling

Causality : The solubility of a compound is governed by the principle of "like dissolves like." The interplay of the polar carboxylic acid group and the more nonpolar isopropoxy and benzene ring components will determine its solubility in various solvents. A systematic approach using solvents of varying polarities provides a comprehensive solubility profile.

Methodology :

-

Solvent Selection : A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).

-

Procedure :

-

To a test tube containing a small, pre-weighed amount of this compound (e.g., 10 mg), add the solvent in small increments (e.g., 0.1 mL) at a constant temperature (e.g., 25 °C).

-

After each addition, the mixture is vigorously agitated.

-

-

Observation and Classification : The solubility can be classified as:

-

Very Soluble : < 1 part of solvent required for 1 part of solute.

-

Freely Soluble : From 1 to 10 parts of solvent.

-

Soluble : From 10 to 30 parts of solvent.

-

Sparingly Soluble : From 30 to 100 parts of solvent.

-

Slightly Soluble : From 100 to 1000 parts of solvent.

-

Very Slightly Soluble : From 1000 to 10,000 parts of solvent.

-

Insoluble : > 10,000 parts of solvent.

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents the following hazards:

-

H315 : Causes skin irritation. [1]* H319 : Causes serious eye irritation. [1]* H335 : May cause respiratory irritation. [1] Recommended Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, grounded in established scientific principles and experimental methodologies. While key data points have been presented, it is evident that further experimental investigation into the boiling point and a comprehensive solubility profile would be of significant value to the scientific community. The protocols and data within this guide serve as a robust foundation for researchers working with this compound, enabling more informed experimental design and a deeper understanding of its chemical behavior.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 3-Isopropoxybenzoic Acid

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of this compound, focusing on its solubility characteristics. While specific experimental solubility data in a wide range of solvents is not extensively published, this document outlines the theoretical framework governing its solubility, presents its known physicochemical properties, and provides detailed, field-proven protocols for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to measure and interpret the solubility of this and similar weak acidic compounds.

Introduction: The Significance of Solubility

This compound (C₁₀H₁₂O₃) is a carboxylic acid derivative utilized as a reagent in organic synthesis.[1] In the broader context of drug discovery and development, understanding the solubility of such molecules is paramount. Poor aqueous solubility can lead to a host of challenges, including low bioavailability, unreliable results in in-vitro assays, and difficulties in formulation.[2][3] Therefore, the accurate determination and interpretation of solubility data are foundational steps in the characterization of any compound of interest.

This guide moves beyond a simple data sheet to provide a causal explanation of why certain experimental choices are made, ensuring that the described protocols are not just a series of steps but a self-validating system for producing reliable and reproducible results.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The key parameters for this compound are summarized below. These values provide the basis for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Melting Point | 96-97 °C | [1] |

| pKa (at 20°C) | 4.15 | [1] |

| XLogP3 (Predicted) | 2.8 | [4] |

The pKa of 4.15 is particularly important. As a weak acid, this compound's state of ionization is dependent on the pH of the medium.[5] At a pH below its pKa, the un-ionized (protonated) form will dominate, which is typically less water-soluble. At a pH above its pKa, the ionized (deprotonated) carboxylate form will be prevalent, leading to significantly higher aqueous solubility.[6]

The XLogP value of 2.8 indicates a moderate degree of lipophilicity, suggesting that while it has some water solubility, it will likely be more soluble in organic solvents.[4]

Theoretical Framework: pH-Dependent Solubility

The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[5] For a weak acid like this compound, total aqueous solubility (S) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form.

The diagram below illustrates the relationship between the pH of a solution and the ionization state of this compound, which directly governs its solubility.

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol 2: pKa and Intrinsic Solubility via Potentiometric Titration

Potentiometric titration is a powerful and efficient method for determining the pKa and the pH-dependent solubility profile of ionizable compounds. [7][8][9]It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The intrinsic solubility (S₀) can be derived from the titration curve in the region where the compound precipitates.

Causality Behind Experimental Choices:

-

Co-solvent (Optional): For very poorly soluble compounds, a small amount of a water-miscible co-solvent can be used to keep the compound in solution at the start of the titration, with subsequent extrapolation to 0% co-solvent. [10]* Double-Dosing Method: Performing titrations at two different compound concentrations allows for the precise determination of both the pKa and the intrinsic solubility from the same set of experiments. [7][9]* Inert Atmosphere: Titrating under a nitrogen atmosphere prevents the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids by forming carbonic acid. [10] Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of an aqueous solution containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [5]2. Initial pH Adjustment: If the compound is an acid, pre-adjust the pH to a high value (e.g., pH 10-11) with a standardized base (e.g., 0.5 M KOH) to ensure the compound is fully dissolved in its ionized form.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.5 M HCl) at a constant, slow rate.

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH electrode.

-

Precipitation Point: As the pH decreases and passes below the pKa, the un-ionized form will begin to precipitate out of the solution once its concentration exceeds the intrinsic solubility (S₀). This event is marked by a distinct change in the shape of the titration curve.

-

Data Analysis: Use specialized software (e.g., RefinementPro) to analyze the titration curve. The software fits the data to a theoretical model to calculate the pKa and the intrinsic solubility (S₀). [5]7. Validation: Repeat the experiment with a different initial concentration of the compound to validate the results. The calculated pKa should remain constant, while the precipitation point will shift, allowing for a robust calculation of S₀. [7][9]

Conclusion

References

-

Bergström, C. A. S., Luthman, K., & Artursson, P. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link] [7][8][9]2. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586709, this compound. Retrieved from [Link] [4]3. Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72972, 4-Isopropoxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H12O3). Retrieved from [Link]

- Pal, A., & Lahiri, S. C. (n.d.). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Indian Journal of Chemistry, 28A, 247-251.

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

Sources

- 1. This compound | 60772-67-0 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tdx.cat [tdx.cat]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide on the Spectral Characterization of 3-Isopropoxybenzoic Acid

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive examination of the spectral characterization of 3-isopropoxybenzoic acid, a key building block in organic synthesis. Through a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Introduction: The Critical Role of Spectral Analysis

In the landscape of pharmaceutical and chemical research, the precise identification and characterization of molecular structures are of paramount importance. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating the intricate details of a molecule's architecture. For this compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ), a comprehensive spectral analysis is essential for verifying its identity, assessing its purity, and understanding its chemical behavior.[1] This guide will dissect the characteristic spectral features of this compound, offering a foundational understanding for its application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Framework

NMR spectroscopy is an unparalleled tool for mapping the connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative and qualitative assessment of the hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal offer a wealth of structural information.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12-13 | Broad Singlet | 1H |

| Aromatic (H-6) | ~7.6 | Doublet of Doublets | 1H |

| Aromatic (H-2) | ~7.5 | Triplet (or Doublet of Doublets) | 1H |

| Aromatic (H-5) | ~7.3 | Triplet | 1H |

| Aromatic (H-4) | ~7.1 | Doublet of Doublets | 1H |

| Isopropoxy Methine (-CH) | ~4.6-4.7 | Septet | 1H |

| Isopropoxy Methyl (-CH₃) | ~1.3-1.4 | Doublet | 6H |

Interpretation: The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often above 12 ppm.[2][3] The four aromatic protons exhibit a complex splitting pattern in the range of 7.1-7.6 ppm, characteristic of a 1,3-disubstituted benzene ring. The isopropoxy group is readily identified by a septet for the methine proton, resulting from coupling to the six equivalent methyl protons, and a corresponding doublet for the methyl protons, which are split by the single methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a definitive count of the unique carbon environments within a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C=O) | ~167 |

| Aromatic (C-3, attached to O) | ~158 |

| Aromatic (C-1, attached to COOH) | ~132 |

| Aromatic (C-5) | ~129 |

| Aromatic (C-6) | ~122 |

| Aromatic (C-4) | ~120 |

| Aromatic (C-2) | ~117 |

| Isopropoxy Methine (-CH) | ~70 |

| Isopropoxy Methyl (-CH₃) | ~22 |

Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm.[3][4] The aromatic carbon attached to the electron-donating isopropoxy group (C-3) is also significantly downfield. The remaining aromatic carbons appear in the typical range of 117-132 ppm.[4][5][6] The aliphatic carbons of the isopropoxy group are found upfield, with the methine carbon around 70 ppm and the methyl carbons at approximately 22 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz.

-

Acquisition Parameters: For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing to an internal standard (e.g., tetramethylsilane, TMS) are critical steps.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2990 | Medium |

| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| C-O (Ether and Acid) | Stretch | 1200-1320 | Strong |

Interpretation: The IR spectrum of this compound is distinguished by a very broad absorption in the 2500-3300 cm⁻¹ range, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[2][3][7][8] A strong, sharp peak between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[7][8] The presence of both aromatic and aliphatic C-H stretches, along with strong C-O stretching bands, further confirms the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 180 | Molecular Ion |

| [M - CH₃]⁺ | 165 | Loss of a methyl radical |

| [M - COOH]⁺ | 135 | Loss of the carboxylic acid group |

| [M - OCH(CH₃)₂]⁺ | 121 | Loss of the isopropoxy radical |

Interpretation: In the mass spectrum of this compound, the molecular ion peak is expected at m/z 180.[1] Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[9][10] Common fragmentation pathways for aromatic ethers include cleavage of the ether bond.[9][10][11][12] For this compound, the loss of the isopropoxy group would lead to a fragment at m/z 121, and the loss of the carboxylic acid group would result in a fragment at m/z 135.

Caption: Primary fragmentation pathways of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the comprehensive spectral characterization of this compound. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure. This guide serves as a foundational resource for scientists, providing the necessary data and interpretation to confidently identify and utilize this important chemical intermediate.

References

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.

- Mass Spectrum of Ethers - Organic Spectroscopy Intern

- Mass Spectrometry: Fragmentation P

- GCMS Section 6.13. Whitman College.

- Mass Spectrometry: Fragment

- This compound | C10H12O3 | CID 586709. PubChem.

- IR: carboxylic acids.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. (1972). Journal of the American Chemical Society.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- This compound (C10H12O3). PubChemLite.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.

- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace.

Sources

- 1. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. scispace.com [scispace.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 10. GCMS Section 6.13 [people.whitman.edu]

- 11. scribd.com [scribd.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis of 3-Isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-isopropoxybenzoic acid, a valuable building block in pharmaceutical and materials science. The document details the predominant synthetic methodologies, with a primary focus on the Williamson ether synthesis. It offers an in-depth analysis of the reaction mechanism, optimization of reaction conditions, and strategies to mitigate potential side reactions. Furthermore, two primary synthetic routes are presented with detailed, step-by-step experimental protocols. The guide also includes a thorough characterization of the final product using various analytical techniques and provides a consolidated reference section for further investigation.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its structural motif, featuring a benzoic acid core with an isopropoxy group at the meta-position, imparts specific physicochemical properties that are leveraged in the design of bioactive compounds and functional materials. In the pharmaceutical industry, derivatives of this compound have been explored for their potential therapeutic applications, including but not limited to their roles as enzyme inhibitors and receptor modulators. A comprehensive understanding of its synthesis is therefore paramount for researchers engaged in drug discovery and development.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this translates to the reaction of 3-hydroxybenzoic acid with an isopropyl halide.

The Williamson Ether Synthesis: An Sµ2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sµ2) mechanism.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), leading to the formation of the ether linkage and the displacement of the halide ion.[2]

Critical Parameters and Causality in Experimental Design

The success of the Williamson ether synthesis for this specific target hinges on several key experimental choices:

-

Choice of Base: The acidity of the phenolic proton in 3-hydroxybenzoic acid (pKa ≈ 4.08 for the carboxylic acid, and ≈ 9.46 for the phenol) dictates the choice of base. While strong bases like sodium hydride (NaH) can be used, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and offer better functional group tolerance, minimizing reactions with the carboxylic acid moiety.[3]

-

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal as they effectively solvate the cation of the base, leaving the phenoxide nucleophile more reactive.[4]

-

Alkylating Agent: 2-Bromopropane or 2-iodopropane are common choices for the isopropyl group source. Iodides are generally more reactive but also more expensive.

-

Temperature Control: The reaction temperature is a critical parameter. While heating is necessary to drive the reaction to completion, excessive temperatures can favor a competing E2 elimination reaction, particularly with a secondary halide like an isopropyl group, leading to the formation of propene as a byproduct.[2]

Experimental Protocols: Two Validated Synthetic Routes

Two primary routes for the synthesis of this compound are presented below. Route A involves the direct etherification of 3-hydroxybenzoic acid, while Route B employs a protect-etherify-deprotect strategy to potentially improve yields and minimize side reactions.

Route A: Direct Williamson Ether Synthesis

This route is a more direct approach, relying on the careful selection of reaction conditions to favor O-alkylation of the phenolic hydroxyl group over potential side reactions with the carboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Addition of Alkylating Agent: Add 2-bromopropane (1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or toluene, to yield pure this compound.[5]

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 3-Hydroxybenzoic Acid | 1.0 eq | Starting Material |

| Potassium Carbonate | 2.5 eq | Base |

| 2-Bromopropane | 1.5 eq | Isopropyl Source |

| N,N-Dimethylformamide | - | Solvent |

| Hydrochloric Acid | As needed | Acidification |

| Ethanol/Water or Toluene | As needed | Recrystallization |

Route B: Esterification-Etherification-Hydrolysis Sequence

This two-step approach involves the initial protection of the carboxylic acid group as an ester, followed by the Williamson ether synthesis on the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to regenerate the carboxylic acid. This method can offer cleaner reactions and higher overall yields by preventing side reactions at the carboxylic acid functionality.[6]

Step-by-Step Methodology:

-

Esterification: Reflux a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours. After cooling, neutralize the reaction mixture and extract the methyl 3-hydroxybenzoate with a suitable organic solvent.

-

Etherification: Dissolve the isolated methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and 2-bromopropane (1.5 eq). Reflux the mixture for 8-12 hours.[6]

-

Work-up and Isolation of Ester: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude methyl 3-isopropoxybenzoate can be purified by column chromatography or used directly in the next step.

-

Hydrolysis: Dissolve the methyl 3-isopropoxybenzoate in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Remove the methanol under reduced pressure and acidify the aqueous residue with hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

| Step | Key Reagents | Purpose |

| Esterification | Methanol, Sulfuric Acid | Protection of Carboxylic Acid |

| Etherification | 2-Bromopropane, K₂CO₃, Acetone | Formation of Ether Linkage |

| Hydrolysis | Sodium Hydroxide, Hydrochloric Acid | Deprotection of Carboxylic Acid |

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃[7] |

| Molecular Weight | 180.20 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | 114-116 °C |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The spectrum should be consistent with the structure of this compound.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether and carboxylic acid functionalities.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z = 180.[1]

Conclusion

The synthesis of this compound is a well-established process, with the Williamson ether synthesis being the most direct and widely used method. Careful control of reaction parameters, particularly the choice of base and temperature, is crucial to maximize the yield and minimize the formation of byproducts. The two-step esterification-etherification-hydrolysis sequence offers an alternative strategy that can lead to a cleaner reaction profile. The detailed protocols and characterization data provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and reliably synthesize this important chemical intermediate.

References

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

3-Isopropoxy-benzoic acid - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

p-Isopropoxybenzoic acid - SpectraBase. (n.d.). Retrieved from [Link]

-

Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) - NP-MRD. (n.d.). Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchGate. (2024, April 10). Retrieved from [Link]

-

This compound (C10H12O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Satpute, M. S., Gangan, V. D., & Momin, S. A. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

-

Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017, May 21). Retrieved from [Link]

-

Benzoic acid, 3-hydroxy- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 3-Isopropoxybenzoic Acid

Introduction

3-Isopropoxybenzoic acid is a valuable carboxylic acid derivative widely utilized as a key building block in organic and medicinal chemistry.[1][2] Its structural motif is incorporated into a variety of pharmacologically active compounds and advanced materials. The strategic synthesis of this molecule is paramount for researchers in drug development and materials science. This guide provides an in-depth analysis of the principal synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations. We will explore the two most prevalent and practical synthetic strategies: the Williamson ether synthesis starting from a substituted phenol, and the benzylic oxidation of an alkylbenzene precursor.

Synthetic Strategy Overview: Two Primary Pathways

The synthesis of this compound is predominantly achieved through one of two logical disconnections. The choice between these routes often depends on the availability and cost of starting materials, desired scale, and safety considerations.

-

Route 1: C-O Bond Formation via Williamson Ether Synthesis. This is arguably the most common approach. It involves the formation of the characteristic isopropyl ether bond by reacting a nucleophilic phenoxide with an electrophilic isopropyl source. The primary starting material for this route is 3-hydroxybenzoic acid or its corresponding esters.[3]

-

Route 2: C-H Bond Oxidation. This strategy begins with the isopropyl ether functionality already in place on the aromatic ring. The carboxylic acid is then formed by oxidizing a benzylic carbon atom. The key starting material for this pathway is 3-isopropoxytoluene.

Route 1: Williamson Ether Synthesis

This classic and reliable method builds the ether linkage through an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The core transformation involves the deprotonation of a phenolic hydroxyl group to form a potent nucleophile (a phenoxide), which then attacks an alkyl halide.

Core Starting Materials

-

Phenolic Component: Methyl 3-hydroxybenzoate or 3-hydroxybenzoic acid.[6]

-

Isopropylating Agent: 2-Bromopropane or 2-Iodopropane.

-

Base: Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Sodium hydroxide (NaOH).[7]

-

Solvent: Acetone, Dimethylformamide (DMF), or Acetonitrile (MeCN).

Mechanism and Rationale for Experimental Choices

The synthesis begins with the deprotonation of the phenolic hydroxyl of 3-hydroxybenzoic acid or its ester derivative.

-

Choice of Phenolic Starting Material: While 3-hydroxybenzoic acid can be used directly, its carboxylic acid proton is highly acidic. Using a strong base like NaH would lead to deprotonation of both the phenol and the carboxylic acid, consuming extra base. A more common and efficient strategy is to start with an ester, such as methyl 3-hydroxybenzoate .[3][8] The ester group protects the carboxylic acid from the base and can be easily hydrolyzed back to the carboxylic acid in a final step. This two-step approach (etherification followed by hydrolysis) often leads to cleaner reactions and higher overall yields.

-

Choice of Base: The base's role is to generate the nucleophilic phenoxide.

-

Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and relatively safe base, making it ideal for large-scale synthesis. It is sufficiently basic to deprotonate the phenol, especially when heated in a polar aprotic solvent like acetone or DMF.

-

Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[5] It is often used for smaller-scale reactions where high reactivity is desired. However, NaH is highly flammable and reacts violently with water, requiring careful handling under an inert atmosphere.[9]

-

-

Choice of Isopropylating Agent: 2-Bromopropane is a common and cost-effective choice. 2-Iodopropane is more reactive due to iodide being a better leaving group, but it is also more expensive. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the secondary carbon of the isopropyl halide.[4]

Workflow for Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Esterification/Hydrolysis Route)

Step 1: Synthesis of Methyl 3-isopropoxybenzoate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (or DMF) as the solvent.

-

Stir the suspension vigorously. Add 2-bromopropane (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 3-isopropoxybenzoate, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl 3-isopropoxybenzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid (HCl) until the pH is ~2.

-

The final product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

| Route Component | Reagents & Conditions | Typical Yield | Reference |

| Starting Material | Methyl 3-hydroxybenzoate | - | [3] |

| Etherification | 2-Bromopropane, K₂CO₃, Acetone, Reflux | >90% (for ester) | [3] |

| Hydrolysis | 10% aq. KOH in MeOH, Reflux | Quantitative | [3] |

| Overall Yield | - | High | [3] |

Route 2: Benzylic Oxidation

This alternative approach starts with a precursor where the isopropoxy group is already attached to the benzene ring. The carboxylic acid functionality is then introduced by oxidizing an alkyl group, typically a methyl group, at the benzylic position.[10]

Core Starting Materials

-

Substrate: 3-Isopropoxytoluene

-

Oxidizing Agent: Potassium permanganate (KMnO₄) or Sodium Dichromate (Na₂Cr₂O₇).[11]

-

Solvent: Water, often with a co-solvent like pyridine or under phase-transfer conditions.

Mechanism and Rationale for Experimental Choices

The key to this reaction is the unique reactivity of the benzylic C-H bond. This bond is weaker than a typical alkyl C-H bond because the radical intermediate formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring.[12]

-

Choice of Oxidant:

-

Potassium Permanganate (KMnO₄): This is a powerful, inexpensive, and common oxidizing agent for this transformation.[10] The reaction is typically performed in aqueous solution, often under basic or neutral conditions, and requires heating.[13] A significant drawback is the formation of a manganese dioxide (MnO₂) sludge byproduct, which can complicate product isolation.

-

Chromium-based reagents (e.g., Na₂Cr₂O₇/H₂SO₄): These are also effective but are highly toxic and generate hazardous chromium waste, making them less environmentally desirable.

-

The reaction proceeds through a complex mechanism, likely involving radical intermediates.[13] Regardless of the length of the alkyl chain, as long as there is at least one benzylic hydrogen, it will be oxidized all the way to a carboxylic acid.[12]

Workflow for Benzylic Oxidationdot

Sources

- 1. This compound | 60772-67-0 [chemicalbook.com]

- 2. This compound | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 3-ヒドロキシ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 3-Isopropoxybenzoic Acid: Discovery, Synthesis, and Applications

Introduction

3-Isopropoxybenzoic acid (CAS No. 60772-67-0), a substituted aromatic carboxylic acid, represents a class of organic molecules that have garnered significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a benzoic acid core with an isopropoxy group at the meta-position, imparts a unique combination of lipophilicity and acidic functionality. This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, established and historical synthesis methodologies, and the broader context of its discovery within the evolution of organic chemistry. The content herein is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white crystalline solid under standard conditions. The key properties are summarized in the table below, with data aggregated from established chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | 3-propoxybenzoic acid | PubChem[1] |

| Synonyms | 3-(isopropoxy)benzoic acid, Benzoic acid, 3-(1-methylethoxy)- | PubChem[1] |

| CAS Number | 60772-67-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not consistently reported; requires experimental verification | |

| Boiling Point | Not consistently reported; requires experimental verification | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF | |

| pKa | Estimated to be around 4, typical for a benzoic acid derivative |

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and historically significant method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported in the 19th century, remains a cornerstone of organic synthesis for the formation of ethers. The synthesis of this compound via this method involves the O-alkylation of a 3-hydroxybenzoic acid precursor.

The Williamson Ether Synthesis: A Foundational Approach

The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The key steps involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an electrophilic alkyl halide, displacing the halide and forming the ether linkage.

Conceptual Workflow for Williamson Ether Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

A critical consideration in the synthesis of this compound is the presence of the carboxylic acid functionality. The acidic proton of the carboxyl group can interfere with the basic conditions required for the Williamson ether synthesis. Therefore, a protection-deprotection strategy is often employed. The carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) prior to the etherification step. Following the formation of the ether linkage, the ester is hydrolyzed back to the carboxylic acid.[4]

Historical Context and Discovery

Pinpointing the exact moment of the first synthesis of this compound is challenging, as its discovery is likely embedded within the broader exploration of alkoxybenzoic acids in the early 20th century. The foundational work on the Williamson ether synthesis in the mid-19th century provided the essential chemical methodology.

The early 20th century saw a surge in the synthesis and characterization of organic compounds, driven by the burgeoning pharmaceutical and dye industries. Research into the modification of benzoic acid derivatives was a fertile area of investigation. While a seminal paper announcing the discovery of this compound is not readily apparent in a survey of historical literature, related compounds were being actively studied. For instance, a 1935 publication in the Journal of the American Chemical Society by Croxall and colleagues detailed the synthesis of 4-isopropoxybenzoic acid, the para-isomer of the title compound. This indicates that the synthesis of isopropoxy-substituted benzoic acids was within the purview of organic chemists of that era.

It is highly probable that this compound was first synthesized and characterized during this period as part of systematic studies on the impact of different alkoxy substituents on the properties of benzoic acid. The lack of a prominent, isolated discovery report suggests it may have been initially prepared as an intermediate or as one of a series of compounds in a broader study.

Experimental Protocol: Synthesis of this compound